molecular formula C6H8FN3O2 B12942767 Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate

Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate

Cat. No.: B12942767
M. Wt: 173.15 g/mol
InChI Key: WRXZBQIBSZPEOA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include an amino group, a fluorine atom, and an ester functional group. These features make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts like palladium or copper.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with biological targets. These interactions can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.

    Ethyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate: Has a methyl group instead of fluorine, impacting its steric and electronic characteristics.

Uniqueness: Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug design, as fluorine can improve the pharmacokinetic properties of pharmaceuticals.

Biological Activity

Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group and a fluorine atom. Its molecular formula is C7H8FN3O2C_7H_8FN_3O_2, with a molecular weight of approximately 185.16 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of acetylcholinesterase, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting this enzyme, the compound can increase acetylcholine levels, enhancing cholinergic transmission and cognitive function .
  • Anticancer Activity : this compound has shown promise in inhibiting tumor cell proliferation. Studies have demonstrated that it can induce cell cycle arrest in the G2/M phase and promote apoptosis in various cancer cell lines by modulating apoptotic pathways .

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators. This mechanism suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, highlighting its potency as an anticancer agent .
  • Mechanistic Insights : Docking studies have suggested that the compound binds effectively to the active sites of target enzymes, providing insights into its mechanism of action at the molecular level. These findings are crucial for understanding how structural modifications may enhance its efficacy .
  • Comparative Analysis : In comparative studies with other pyrazole derivatives, this compound displayed superior activity against certain cancer cell lines and showed lower toxicity towards normal cells, indicating a favorable therapeutic index .

Summary Table of Biological Activities

Activity TypeMechanism/TargetNotable Findings
AntimicrobialInhibition of microbial growthEffective against gram-positive and gram-negative bacteria
Anti-inflammatoryCOX inhibitionReduces pro-inflammatory mediator production
AntioxidantScavenging free radicalsProtects cells from oxidative damage
AnticancerInduction of apoptosisIC50 values in low micromolar range against cancer cells

Properties

Molecular Formula

C6H8FN3O2

Molecular Weight

173.15 g/mol

IUPAC Name

ethyl 3-amino-4-fluoro-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C6H8FN3O2/c1-2-12-6(11)4-3(7)5(8)10-9-4/h2H2,1H3,(H3,8,9,10)

InChI Key

WRXZBQIBSZPEOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)F

Origin of Product

United States

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